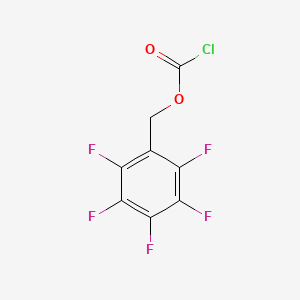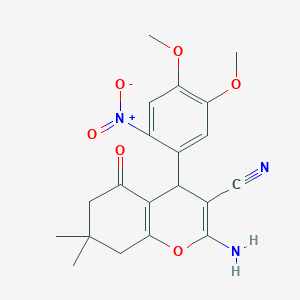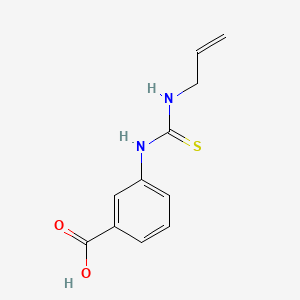
Pentafluorobenzyl chloroformate
Descripción general
Descripción
Pentafluorobenzyl chloroformate (PFB-Cl) is a versatile reagent used in organic synthesis, particularly in the synthesis of peptides and other compounds. PFB-Cl is an important starting material for the synthesis of several peptides and other compounds and is used in a variety of applications. It is also used in the synthesis of peptide-based drugs, such as peptide hormones, and in the preparation of peptide-based biopharmaceuticals.
Aplicaciones Científicas De Investigación
Derivatization Agent for Analytes in Water
Pentafluorobenzyl chloroformate (PFBCF) is an effective derivatizing agent for polar and hydrophilic analytes in water. Vincenti et al. (2005) found that PFBCF, among other highly-fluorinated chloroformates, can aid in identifying polar ozonation drinking water disinfection by-products (DBPs). PFBCF showed ideal applicability for derivatizing aminoalcohols and amino acids, essential for identifying highly polar DBPs missed in current analytical procedures (Vincenti et al., 2005).
Derivatization for Mass Spectrometry
Pentafluorobenzyl bromide, a relative of PFBCF, is widely used in chromatography and mass spectrometry for the analysis of various substances, including inorganic anions and organophosphates. Tsikas (2017) highlighted its role in creating highly sensitive electron-capturing and ultraviolet light-absorbing derivatives, making it ideal for sensitive analysis in mass spectrometry (Tsikas, 2017).
Environmental Monitoring
PFBCF has been employed for environmental monitoring, particularly in water analysis. Zhao et al. (2015) developed a method using PFBCF for the quantification of haloacetic acids in drinking water, providing a safer and more sensitive alternative to conventional methods. This method could be used for routine monitoring of HAAs in drinking water, highlighting PFBCF's potential in environmental health and safety applications (Zhao et al., 2015).
Organic Photovoltaics
In the field of organic photovoltaics, PFBCF derivatives have shown promising applications. Li et al. (2010) studied a derivative of [60]fullerene and PFBCF, demonstrating its utility in high-performance organic photovoltaic devices due to a unique face-to-face interaction between [60]fullerene and a perfluoro aromatic ring (Li et al., 2010).
Biomaterials Development
PFBCF compounds have also been explored in the development of biomaterials. Hsu et al. (2015) studied hydrogels based on pentafluorobenzyl-phenylalanine and pentafluorobenzyl-diphenylalanine, finding that they can form self-supporting hydrogels at physiological pH. This research extends the use of noncovalent interactions in developing sophisticated biomaterials for medical applications (Hsu et al., 2015).
Mecanismo De Acción
Target of Action
Pentafluorobenzyl chloroformate, also known as 2,3,4,5,6-Pentafluorobenzyl chloroformate, primarily targets amino acids and alcohols . It is used as a derivatization reagent in the analysis of these compounds .
Mode of Action
The compound interacts with its targets through a process known as derivatization . This process involves the formation of a covalent bond between the target molecule (amino acid or alcohol) and the pentafluorobenzyl group . The reaction proceeds through a nucleophilic substitution, yielding this compound and sodium bromide as byproducts .
Biochemical Pathways
It is known that the compound plays a crucial role in the detection of amino acids and alcohols in electron capture negative ion chemical ionization mass spectrometry (ecnici-ms) . This suggests that it may influence pathways involving these compounds.
Pharmacokinetics
Its use in analytical chemistry suggests that it may have good stability and reactivity .
Result of Action
The primary result of this compound’s action is the formation of derivatives of amino acids and alcohols that can be detected using ECNICI-MS . These derivatives exhibit good gas chromatographic properties and provide structurally relevant fragmentation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of a base catalyst and the temperature of the reaction . For instance, the derivatization reaction is promoted by a base catalyst and performed for 30 minutes on a boiling water bath .
Safety and Hazards
Direcciones Futuras
Given the broad variety of applications as well as the compound-specific sensitivity for the ultra-trace analysis of target xenobiotics in human biological fluids, subsequent studies are required to develop convenient, faster derivatization procedures and reagents better suited for routine analysis .
Análisis Bioquímico
Biochemical Properties
Pentafluorobenzyl chloroformate plays a crucial role in biochemical reactions, primarily as a derivatization reagent. It interacts with various enzymes, proteins, and other biomolecules to form stable derivatives that are easier to detect and analyze. For instance, it reacts with amino acids to form pentafluorobenzyl derivatives, which can be detected with high sensitivity using gas chromatography-mass spectrometry (GC-MS) . This interaction enhances the electron affinity of the amino acids, making them more amenable to detection by electron capture negative ion chemical ionization mass spectrometry (ECNICI-MS) .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the derivatization of amino acids and alcohols, which are critical components of cellular metabolism . By modifying these biomolecules, this compound can alter their function and interactions within the cell, potentially impacting cellular signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules through nucleophilic substitution reactions. This process results in the formation of pentafluorobenzyl derivatives, which exhibit enhanced electron affinity and structural fragmentation in ECNICI-MS . These derivatives are more easily detected and analyzed, providing valuable insights into the molecular composition and interactions of the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It has been found to be a stable reagent with excellent gas chromatographic properties, making it suitable for long-term studies . Its reactivity and effectiveness may decrease over extended periods, necessitating careful storage and handling to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively derivatize target biomolecules without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including potential teratogenicity and developmental toxicity . These effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing potential harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors to form stable derivatives that can be traced through metabolic pathways using stable isotope-resolved metabolomics (SIRM) . This approach allows researchers to track the fate of amino acids and other metabolites in cells and tissues, providing valuable insights into metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and analysis.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects . By understanding the subcellular localization of this compound, researchers can better predict its activity and function in different cellular contexts.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF5O2/c9-8(15)16-1-2-3(10)5(12)7(14)6(13)4(2)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKTVARYLWEKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201740 | |
| Record name | Pentafluorobenzyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53526-74-2 | |
| Record name | Pentafluorobenzyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorobenzyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid](/img/structure/B1223289.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-fluorophenyl)sulfonylethylthio]-1H-1,2,4-triazol-5-one](/img/structure/B1223290.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-4-oxo-3H-thiopyran-6-yl)thio]acetamide](/img/structure/B1223291.png)

![N'-[2-(1-naphthalenyloxy)-1-oxoethyl]-2-oxolanecarbohydrazide](/img/structure/B1223294.png)
![2-[[(4-Chlorophenyl)thio]methyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B1223296.png)
![3-[5-(4-Fluorophenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1223298.png)
![2-(2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-yl)propanedioic acid diethyl ester](/img/structure/B1223299.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1223304.png)
![1-(5-Bromo-2-thiophenyl)-2-[(5-methoxy-1-methyl-2-benzimidazolyl)thio]ethanone](/img/structure/B1223306.png)


